molecular formula C10H18N2O B1456947 N-Cyclopropyl-N-(piperidin-4-yl)acetamide CAS No. 1131739-82-6

N-Cyclopropyl-N-(piperidin-4-yl)acetamide

Cat. No. B1456947
CAS RN: 1131739-82-6
M. Wt: 182.26 g/mol
InChI Key: RBDMALDPMMXVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-N-(piperidin-4-yl)acetamide is a chemical compound with the CAS Number: 1131739-82-6 . It has a molecular weight of 182.27 . The compound is commonly known as CPP or CPP-A.


Molecular Structure Analysis

The IUPAC name of the compound is N-cyclopropyl-N- (4-piperidinyl)acetamide . The InChI code for the compound is 1S/C10H18N2O/c1-8(13)12(9-2-3-9)10-4-6-11-7-5-10/h9-11H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid .

Mechanism of Action

N-Cyclopropyl-N-(piperidin-4-yl)acetamide exerts its effects by modulating the activity of GABA-A receptors. This compound binds to a specific site on the receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. The binding of this compound to the receptor also increases the duration of the inhibitory response, which leads to a longer-lasting effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound increases the inhibitory effects of GABA by enhancing the activity of GABA-A receptors. This leads to a decrease in neuronal excitability, which can result in anticonvulsant, analgesic, and anxiolytic effects. This compound has also been shown to increase the release of dopamine in the brain, which can lead to a feeling of euphoria.

Advantages and Limitations for Lab Experiments

N-Cyclopropyl-N-(piperidin-4-yl)acetamide has several advantages and limitations for lab experiments. This compound is a potent and selective modulator of GABA-A receptors, which makes it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, this compound has a short half-life and is rapidly metabolized in vivo, which limits its usefulness in long-term studies. This compound also has a narrow therapeutic window, which makes it difficult to use in vivo without causing adverse effects.

Future Directions

There are several future directions for the study of N-Cyclopropyl-N-(piperidin-4-yl)acetamide. One potential direction is the development of more potent and selective modulators of GABA-A receptors that have a longer half-life and fewer adverse effects. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the glutamate system. Additionally, the potential use of this compound in the treatment of anxiety, depression, and epilepsy warrants further investigation.

Scientific Research Applications

N-Cyclopropyl-N-(piperidin-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use in treating anxiety, depression, and epilepsy. This compound has been shown to modulate the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability.

properties

IUPAC Name

N-cyclopropyl-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8(13)12(9-2-3-9)10-4-6-11-7-5-10/h9-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDMALDPMMXVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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